![molecular formula C18H18N2O4 B4010895 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4010895.png)
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves a variety of chemical reactions, including catalytic hydrogenation and reactions with p-nitrophenyl azide, showcasing the versatility in synthetic approaches to manipulate the compound's structure for desired properties (Tarabara, Bondarenko, Kas’yan, 2009).
Molecular Structure Analysis
Spectroscopic methods, alongside quantum chemical calculations using software packages like Gaussian09, provide insights into the optimized molecular structure, vibrational frequencies, and electronic properties of the compound. Studies on similar molecules highlight the importance of hyper-conjugative interactions, charge delocalization, and the role of HOMO-LUMO analysis in understanding charge transfer within the molecule (Renjith, Mary, Panicker, Varghese, Pakosińska-Parys, Van Alsenoy, Al‐Saadi, 2014).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including the formation of aziridine rings and reactions with sulfonyl chlorides. These reactions are instrumental in exploring the compound's chemical behavior and potential applications in synthesizing new derivatives (Kas’yan, Tarabara, Kas’yan, 2003).
Physical Properties Analysis
Physical properties such as crystalline forms and solubility are crucial for the practical application of any compound. Studies on similar molecules, like AZD-5423, provide a template for understanding how different crystalline forms can affect a compound's absorption and stability, which is critical for its use in various fields (Norman, 2013).
Chemical Properties Analysis
The chemical properties of the compound, including its reactivity with other chemical species and the stability of its molecular structure, are essential for its potential applications. Investigations into its reactions and the structural proof of synthesized compounds through IR and NMR spectra provide a deep understanding of its chemical nature and how it might be modified or utilized in different chemical contexts (Tarabara, Bondarenko, Kas’yan, 2009).
Applications De Recherche Scientifique
Exo Diels-Alder Reactions
Research by Trujillo-Ferrara et al. (2004) explores the exo Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan, including compounds with structures similar to the one . The study found that despite the position of the acetoxy group, compounds pack through C-H.X interactions, forming interlinked centrosymmetric tetramers. This highlights the importance of structural orientation in chemical reactivity and potential applications in synthesizing complex molecular architectures (Trujillo-Ferrara et al., 2004).
Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide
A study by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, demonstrates the potential environmental benefits of novel catalysis methods. This research could provide a foundation for developing sustainable production methods for similar compounds (Zhang Qun-feng, 2008).
Antioxidant Activity of Phenolic Derivatives
Research on the antioxidant activity of phenolic compounds by Dinis, Madeira, and Almeida (1994) offers insights into how similar chemical structures can serve as potent radical scavengers and inhibitors of lipid peroxidation. Such studies are crucial for understanding how structural elements contribute to biological activities, potentially guiding the design of novel therapeutic agents (Dinis, Madeira, & Almeida, 1994).
Design and Synthesis of Analgesic and Antipyretic Agents
Research on the environmental friendly synthesis of analgesic and antipyretic compounds by Reddy et al. (2014) demonstrates innovative approaches to drug design. This work underscores the importance of green chemistry in the development of pharmaceuticals and could be relevant for synthesizing compounds with similar functionalities (Reddy et al., 2014).
Propriétés
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-13-4-2-3-12(8-13)19-14(21)9-20-17(22)15-10-5-6-11(7-10)16(15)18(20)23/h2-6,8,10-11,15-16H,7,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUZYVBHVUWDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010823.png)
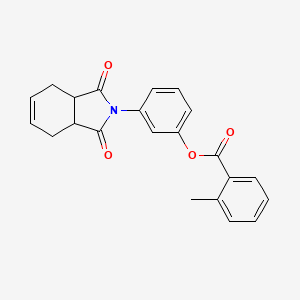
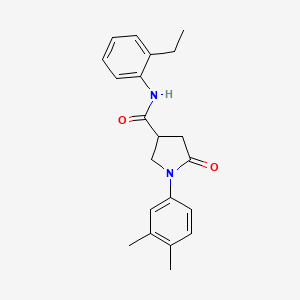

![4-{1-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1-methyl-1H-pyrazole](/img/structure/B4010833.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010837.png)
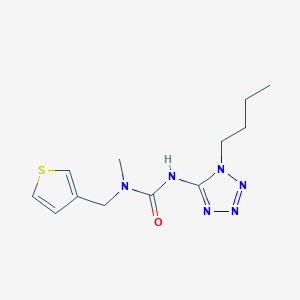
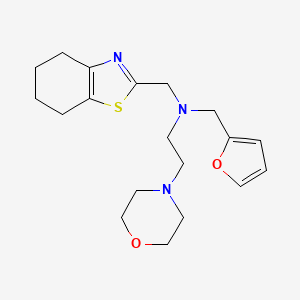
![6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide](/img/structure/B4010844.png)
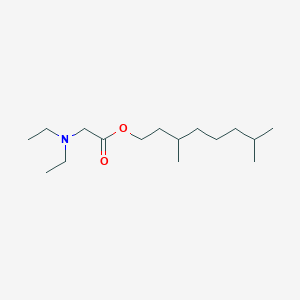
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chlorobenzyl)benzenesulfonamide](/img/structure/B4010861.png)
![4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoic acid](/img/structure/B4010869.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B4010876.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4010888.png)